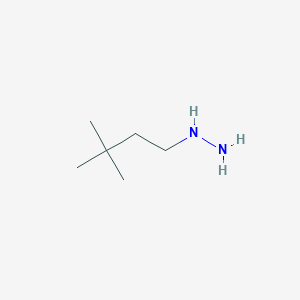

(3,3-Dimethylbutyl)hydrazine

Description

Structure

3D Structure

Properties

CAS No. |

887591-69-7 |

|---|---|

Molecular Formula |

C6H16N2 |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

3,3-dimethylbutylhydrazine |

InChI |

InChI=1S/C6H16N2/c1-6(2,3)4-5-8-7/h8H,4-5,7H2,1-3H3 |

InChI Key |

DRWOEUQOFFPLQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCNN |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethylbutyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Nitrogen Atoms

The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, makes hydrazine and its derivatives potent nucleophiles. The reactivity of (3,3-Dimethylbutyl)hydrazine is characterized by the nucleophilic attack of its terminal nitrogen atom in various reactions.

Reactivity with Carbonyl Compounds: Hydrazone and Azine Formation Mechanisms

The reaction between a hydrazine and an aldehyde or ketone is a classic method for forming a carbon-nitrogen double bond, resulting in a hydrazone. organicchemistrytutor.com This process is fundamental to reactions like the Wolff-Kishner reduction. The mechanism can proceed under either acidic or basic conditions.

Under acidic catalysis, the reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon. A series of proton transfers follows, leading to a carbinolamine intermediate. Subsequent protonation of the hydroxyl group converts it into a good leaving group (water), which is eliminated to form the protonated hydrazone. A final deprotonation step yields the neutral hydrazone product. organicchemistrytutor.com

Under basic conditions, the initial nucleophilic attack also occurs, forming a zwitterionic intermediate. The base then facilitates proton transfers to neutralize the intermediate. The hydroxyl group is eliminated in an E2-style mechanism to afford the final hydrazone. organicchemistrytutor.com

A common subsequent reaction involves the condensation of the newly formed hydrazone with a second equivalent of the carbonyl compound, which leads to the formation of an azine (RR′C=N−N=CRR′). wikipedia.org This is particularly noted as a potential side-reaction during Wolff-Kishner reductions if water is not rigorously excluded. wikipedia.org

Table 1: Mechanistic Steps of Hydrazone Formation

| Step | Description (Acidic Conditions) | Description (Basic Conditions) |

|---|---|---|

| 1 | Nucleophilic attack of hydrazine on the carbonyl carbon. | Nucleophilic attack of hydrazine on the carbonyl carbon. |

| 2 | Proton transfer to form a neutral carbinolamine intermediate. | Base-mediated proton transfers. |

| 3 | Protonation of the hydroxyl group to form a good leaving group (H₂O). | Protonation of the alkoxide by water. |

| 4 | Elimination of water, assisted by the adjacent nitrogen's lone pair. | E2-style elimination of the hydroxyl group. |

| 5 | Deprotonation to yield the neutral hydrazone. | Formation of the neutral hydrazone. |

Condensation Reactions in Heterocyclic Ring Formation

Hydrazine and its substituted derivatives are crucial building blocks in heterocyclic chemistry. Their ability to act as a binucleophile allows them to react with 1,3-difunctional compounds to form stable five-membered rings. For instance, the reaction of a hydrazine with α,β-unsaturated ketones or 1,3-diketones is a standard route for the synthesis of pyrazoles and pyrazolines. The initial step is typically a nucleophilic attack (either a conjugate addition or attack at the carbonyl), followed by an intramolecular condensation and dehydration to form the aromatic pyrazole (B372694) ring or the partially saturated pyrazoline ring. While specific examples involving this compound are not prominent in the literature, its structural features are compatible with these classical condensation pathways.

Reduction Chemistry of this compound and its Derivatives

The chemistry of this compound extends to its role in and synthesis via reductive processes.

Wolff-Kishner Reduction Mechanism and Applications

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. lumenlearning.com The reaction is conducted under strongly basic conditions at high temperatures, making it a valuable alternative to the acid-catalyzed Clemmensen reduction, especially for substrates sensitive to acid. masterorganicchemistry.compsiberg.com

The process occurs in two main stages:

Hydrazone Formation : The carbonyl compound first condenses with hydrazine to form a hydrazone intermediate, as described in section 3.1.1. wikipedia.org

Reduction and Elimination : The hydrazone is then subjected to a strong base (e.g., KOH or potassium tert-butoxide) in a high-boiling solvent like diethylene glycol. byjus.com The base deprotonates the terminal nitrogen, and a subsequent protonation of the carbon atom occurs. masterorganicchemistry.com A second deprotonation step leads to the formation of a diimide anion, which collapses through the irreversible loss of stable dinitrogen gas (N₂) to form a carbanion. wikipedia.orgmasterorganicchemistry.com This carbanion is rapidly protonated by the solvent to yield the final alkane product. byjus.com The formation of N₂ gas is the thermodynamic driving force for the reaction. lumenlearning.com

While the classical Wolff-Kishner reduction uses unsubstituted hydrazine, modifications using pre-formed hydrazones are also employed to improve reaction times and conditions. byjus.compharmaguideline.com The bulky 3,3-dimethylbutyl group on the hydrazine would likely be cleaved during the final reduction steps, though this specific substrate is not a typical reagent for this transformation. The reaction is widely applied in total synthesis to remove a carbonyl group that was necessary for a preceding synthetic step. wikipedia.orgpsiberg.com

Table 2: Key Steps of the Wolff-Kishner Reduction Mechanism

| Step | Reactant | Transformation | Product |

|---|---|---|---|

| 1 | Aldehyde/Ketone + Hydrazine | Condensation | Hydrazone |

| 2 | Hydrazone + Strong Base | Deprotonation of terminal nitrogen | Hydrazone Anion |

| 3 | Hydrazone Anion + Solvent | Protonation of carbon | Diimide Intermediate |

| 4 | Diimide Intermediate + Strong Base | Second deprotonation of nitrogen | Diimide Anion |

| 5 | Diimide Anion | Elimination of N₂ gas | Carbanion |

| 6 | Carbanion + Solvent | Protonation of carbon | Alkane |

Other Reductive Transformations

Reductive transformations are also central to the synthesis of this compound and its derivatives. One key method is the direct reductive alkylation of hydrazine. This approach involves reacting a hydrazine derivative with an aldehyde or ketone in the presence of a reducing agent.

For example, a derivative of this compound has been synthesized via reductive amination, where a hydrazide was reacted with 3,3-dimethylbutanal in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). chemrxiv.org This one-pot method is efficient and avoids the need to isolate the intermediate hydrazone. organic-chemistry.org Such methods allow for the synthesis of various N-alkylhydrazine derivatives by carefully selecting the substrates and reaction conditions. organic-chemistry.orgorganic-chemistry.org

Oxidative Transformations and Decomposition Pathways

Substituted hydrazines can undergo oxidation and decomposition through various pathways, often involving radical intermediates.

The oxidation of substituted hydrazines can be initiated by agents like superoxide (B77818) ions (O₂⁻). acs.org Studies on various substituted hydrazines indicate that these reactions can lead to the formation of azo compounds (R-N=N-R) and other products through radical mechanisms. acs.org For instance, the oxidation of 1,2-disubstituted hydrazines can result in the formation of an anion radical of the corresponding azo compound, which is then rapidly oxidized by molecular oxygen. acs.org The specific products and pathways depend on the hydrazine's substitution pattern and the oxidizing agent used. odu.edursc.org

The thermal decomposition of alkylhydrazines has been studied through reactive dynamics simulations, with monomethylhydrazine serving as a close analogue for this compound. These studies show that decomposition pathways are highly dependent on conditions like temperature and pressure. caltech.edunih.gov

At lower temperatures, the primary decomposition products are ammonia (B1221849) (NH₃) and nitrogen (N₂). nih.gov At higher temperatures, hydrogen (H₂) and N₂ become the dominant products. caltech.edu The decomposition proceeds through a series of radical intermediates, including N₂H₃, N₂H₂, and NH₂. caltech.edunih.gov The initial step can involve either N-N or N-H bond cleavage, leading to a cascade of subsequent reactions. mdpi.com The presence of catalytic surfaces, such as certain metals, can significantly lower the decomposition temperature. caltech.edu

Table 3: Major Products from Monomethylhydrazine Decomposition Under Different Conditions

| Condition | Major Products | Key Intermediates |

|---|---|---|

| Low Temperature | NH₃, N₂ | N₂H₃, NH₂ |

| High Temperature | H₂, N₂ | N₂H₂, NH₂ |

| High Pressure | Favors NH₃ formation over H₂ | N/A |

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of alkylhydrazines is a complex process that can proceed through several pathways, primarily involving the cleavage of the N-N and C-N bonds. For monosubstituted hydrazines like this compound, the primary decomposition pathways are expected to be initiated by the homolytic cleavage of the weakest bonds in the molecule.

Reactive dynamics studies on hydrazine and monomethylhydrazine have shown that at lower temperatures, the decomposition primarily yields ammonia (NH₃), while at higher temperatures, hydrogen (H₂) and nitrogen (N₂) are the dominant products nih.gov. The decomposition is understood to proceed through a series of radical intermediates, including N₂H₃, N₂H₂, and NH₂ nih.gov.

For this compound, the following initial steps in thermal decomposition are plausible:

N-N Bond Fission: This is often the most favorable pathway, leading to the formation of a (3,3-dimethylbutyl)amino radical and an amino radical. (CH₃)₃CCH₂CH₂NHNH₂ → (CH₃)₃CCH₂CH₂NH• + •NH₂

C-N Bond Fission: Cleavage of the carbon-nitrogen bond would yield a 3,3-dimethylbutyl radical and a hydrazinyl radical. (CH₃)₃CCH₂CH₂NHNH₂ → (CH₃)₃CCH₂CH₂• + •NHNH₂

Subsequent reactions of these initial radical species would lead to a complex mixture of products. The stability of purified hydrazine is notably high, with significant decomposition of propellant-grade hydrazine occurring at elevated temperatures, a process that can be influenced by the presence of impurities and the material of the container dtic.mil. The kinetics of hydrazine decomposition have been studied, and while a specific kinetic model can be difficult to identify due to the heterogeneity of the reaction, kinetic parameters have been determined under different atmospheric conditions researchgate.net. For instance, the activation energy for the thermal decomposition of hydrazine in a nitrogen atmosphere has been determined to be approximately 47.3 ± 3.1 kJ mol⁻¹ researchgate.net.

Table 1: General Kinetic Parameters for Hydrazine Thermal Decomposition researchgate.net

| Atmosphere | Activation Energy (E) (kJ mol⁻¹) | Pre-exponential Factor (lnA) |

| Nitrogen | 47.3 ± 3.1 | 14.2 ± 0.9 |

| Oxygen | 64.9 ± 8.6 | 20.7 ± 3.1 |

Note: These values are for hydrazine and serve as an estimate for the general behavior of alkylhydrazines.

Catalytic Decomposition Studies (e.g., on Metal Surfaces)

The catalytic decomposition of hydrazine and its derivatives is a critical process, particularly in applications such as monopropellant thrusters and hydrogen generation. A variety of catalysts, including metals and metal oxides, have been shown to be effective in promoting the decomposition of hydrazine, often with high selectivity towards desired products like hydrogen and nitrogen uakron.edursc.org.

The decomposition of hydrazine on metal surfaces, such as platinum, can proceed through two main pathways uakron.edu:

Complete Decomposition: N₂H₄ → N₂ + 2H₂

Incomplete Decomposition: 3N₂H₄ → 4NH₃ + N₂

The selectivity of the reaction is highly dependent on the catalyst and the reaction conditions. For example, a 1 wt% Pt-Ni(OH)₂ catalyst has been shown to be completely selective for the production of hydrogen and nitrogen uakron.edu. The mechanism of catalytic decomposition typically involves the adsorption of the hydrazine molecule onto the catalyst surface, followed by the cleavage of either the N-N or N-H bonds. The nature of the catalyst plays a crucial role in determining which bond is preferentially cleaved rsc.org.

For this compound, catalytic decomposition on a platinum surface would likely involve the initial adsorption of the hydrazine moiety. The bulky 3,3-dimethylbutyl group might influence the orientation of the molecule on the surface, potentially affecting the reaction rate and product distribution. Studies on hydrazine decomposition on platinum have shown that the process is a heterogeneous catalytic auto-decomposition on the catalyst's surface wikipedia.org. The presence of a platinum catalyst can reduce the initial decomposition temperature of hydrazine by about 50% nih.gov.

Radical Species Formation in Hydrazine Chemistry

The oxidation of hydrazine derivatives is known to generate radical intermediates. For monosubstituted alkylhydrazines like this compound, the formation of carbon-centered radicals is a key aspect of their chemistry, particularly in biological systems.

Studies on the metabolism of hydrazine derivatives have shown that the oxidation of monosubstituted hydrazines leads to the formation of alkyl radicals nih.gov. The pathway for radical production depends on the substitution pattern of the hydrazine. For mono-substituted hydrazines, alkyl radical production is primarily mediated by enzymes such as myeloperoxidase nih.gov. In contrast, di-substituted hydrazines tend to form radicals through pathways involving active oxygen species nih.gov.

The formation of the (3,3-dimethylbutyl) radical from this compound can be depicted as follows: (CH₃)₃CCH₂CH₂NHNH₂ --[Oxidation]--> (CH₃)₃CCH₂CH₂• + N₂ + H₂O

These carbon-centered radicals are highly reactive and can be detected using spin-trapping techniques with reagents like α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN) nih.gov. The formation of such radicals is believed to be linked to the toxic effects of some hydrazine compounds nih.gov. Furthermore, photoredox catalysis has been utilized for radical additions to N-acylhydrazones, which are derivatives of hydrazines, to synthesize chiral amines uiowa.edu. This demonstrates the accessibility of radical pathways in hydrazine chemistry under mild conditions.

Acid-Base Equilibria and Protonation States

Hydrazines are basic compounds due to the presence of lone pairs of electrons on the nitrogen atoms. The basicity of alkylhydrazines is influenced by the electronic effects of the alkyl substituents. Generally, alkyl groups are electron-donating, which increases the electron density on the nitrogen atoms and thus enhances the basicity compared to hydrazine itself.

The acid-base equilibrium for a monoalkylhydrazine like this compound in water can be represented as: (CH₃)₃CCH₂CH₂NHNH₂ + H₂O ⇌ (CH₃)₃CCH₂CH₂NHNH₃⁺ + OH⁻

The strength of an amine as a base is conveniently expressed by the pKa of its conjugate acid (RNH₃⁺) pressbooks.pub. A stronger base will have a conjugate acid with a larger pKa pressbooks.pub. Most simple alkylamines have pKa values for their ammonium (B1175870) ions in the range of 10 to 11 pressbooks.pub. It is expected that this compound will exhibit a similar basicity. The bulky 3,3-dimethylbutyl group may have a minor effect on the electronic properties of the hydrazine moiety, but the primary determinant of basicity will be the presence of the alkyl group.

Hydrolytic Stability and Mechanism of Hydrazone Hydrolysis

This compound can react with aldehydes and ketones to form hydrazones. Hydrazones are compounds containing a carbon-nitrogen double bond (C=N-N) and are important intermediates in organic synthesis.

The hydrolysis of hydrazones is a reversible reaction that regenerates the corresponding carbonyl compound and hydrazine. This process is typically catalyzed by acid nih.gov. The mechanism involves the protonation of the nitrogen atom, followed by the nucleophilic attack of water on the carbon atom of the C=N bond, leading to a carbinolamine intermediate which then breaks down.

Alkyl hydrazones are known to be significantly more sensitive to hydrolysis than analogous oximes, being 10² to 10³-fold more labile nih.gov. The rate of hydrolysis is dependent on the pH of the solution, with the reaction being faster under acidic conditions. For example, the hydrolysis of a methylhydrazone at pD 7.0 can be monitored by NMR spectroscopy nih.gov.

The stability of hydrazones is a key consideration in their use in applications such as bioconjugation and dynamic combinatorial chemistry. The reversibility of hydrazone formation can be controlled by pH, allowing for the dynamic exchange of components in a mixture noaa.gov. The hydrolysis of hydrazones derived from this compound would be expected to follow these general principles, with the rate being influenced by the steric bulk of the 3,3-dimethylbutyl group, which might hinder the approach of water to the carbon of the C=N bond.

Carbon-Nitrogen and Carbon-Carbon Bond Formation via Hydrazine Intermediates

Hydrazines, including this compound, are valuable reagents in organic synthesis for the formation of new carbon-nitrogen and carbon-carbon bonds, often through the formation of hydrazone intermediates.

A prominent application of hydrazines is in the synthesis of nitrogen-containing heterocyclic compounds. For example, pyrazoles can be synthesized by the reaction of a hydrazine with a 1,3-dicarbonyl compound wikipedia.orgyoutube.compharmaguideline.com. This reaction, often referred to as the Knorr pyrazole synthesis, involves the condensation of the hydrazine with the dicarbonyl compound to form a hydrazone intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrazole ring youtube.com.

The reaction of this compound with a 1,3-diketone would be expected to yield a 1-(3,3-dimethylbutyl)-substituted pyrazole. The regioselectivity of this reaction can be influenced by the nature of the substituents on the diketone.

Hydrazones derived from this compound can also be used in reactions that form new carbon-carbon bonds. The Wolff-Kishner reduction, for instance, involves the conversion of a ketone or aldehyde to the corresponding alkane via a hydrazone intermediate. Other named reactions involving hydrazone intermediates include the Shapiro reaction and the Bamford-Stevens reaction, which are used to synthesize alkenes nih.gov.

Furthermore, recent advances have demonstrated the use of hydrazine derivatives in novel C-N bond-forming reactions. For example, chromium(V) hydrazido intermediates have been implicated in the functionalization of dinitrogen to form multisubstituted hydrazines through ligand migration acs.org. Additionally, various catalytic methods have been developed for the synthesis of substituted hydrazines and their derivatives, highlighting the ongoing importance of this class of compounds in synthetic chemistry organic-chemistry.org.

Computational and Theoretical Studies on 3,3 Dimethylbutyl Hydrazine

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical and physical properties. Electronic structure analysis for (3,3-Dimethylbutyl)hydrazine involves examining its molecular orbitals, how charge is distributed across the atoms, and the specific nature of its chemical bonds, particularly the nitrogen-nitrogen single bond.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com

For this compound, the HOMO is primarily localized on the lone pairs of the nitrogen atoms. This high-energy orbital indicates that the molecule is likely to act as a nucleophile or electron donor in chemical reactions. The LUMO, conversely, is an antibonding orbital, and its energy level suggests the molecule's ability to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In alkyl-substituted hydrazines, the electron-donating nature of the alkyl group can raise the energy of the HOMO, potentially reducing the HOMO-LUMO gap and increasing nucleophilicity compared to unsubstituted hydrazine (B178648).

Table 1: Representative Frontier Molecular Orbital Properties Note: The following values are illustrative for a typical alkyl hydrazine and are derived from general principles of computational chemistry. Specific values for this compound would require dedicated DFT calculations.

| Parameter | Description | Expected Characteristic for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively high; localized on N-atom lone pairs |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Associated with σ(N-H) or σ(N-C) antibonding orbitals |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Moderately small, indicating significant chemical reactivity |

| Ionization Potential (IP) | Approximated by -E(HOMO) | Relatively low, easy to oxidize |

| Electron Affinity (EA) | Approximated by -E(LUMO) | Low, weak tendency to accept an electron |

The distribution of electron density within the this compound molecule is uneven due to the differing electronegativities of the carbon, nitrogen, and hydrogen atoms. Computational methods like Natural Population Analysis (NPA) can be used to calculate the partial atomic charges on each atom.

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution. researchgate.netmdpi.com These maps are valuable for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com For this compound, the MEP would show regions of negative potential (typically colored red) around the nitrogen atoms, corresponding to their electron-rich lone pairs. These sites are the most likely points of interaction with electrophiles or hydrogen-bond donors. The alkyl framework would exhibit a more neutral or slightly positive potential (blue/green).

Table 2: Expected Partial Atomic Charges and MEP Features Note: These values are qualitative predictions based on the known effects of electronegativity and induction.

| Atom/Region | Expected Partial Charge | Molecular Electrostatic Potential (MEP) Feature |

|---|---|---|

| Nitrogen Atoms (N) | Negative (δ-) | Strong negative potential (red), indicating nucleophilic character |

| Hydrogen Atoms on N | Positive (δ+) | Positive potential (blue), susceptible to deprotonation by a strong base |

| Alkyl Group (C, H) | Largely neutral | Neutral potential (green), non-polar region |

The nitrogen-nitrogen single bond in hydrazine and its derivatives is known to be relatively weak, with a bond dissociation energy of approximately 50-60 kcal/mol. princeton.edu This inherent weakness makes the N-N bond susceptible to cleavage in various chemical processes, including oxidation, reduction, and catalytic reactions. nih.govnih.gov

Computational studies can model the behavior of this bond during a chemical transformation. For instance, when this compound adsorbs onto a catalytic metal surface, charge transfer can occur between the molecule's orbitals and the metal's electronic bands. researchgate.netresearchgate.net This interaction can populate the σ* (N-N) antibonding orbital or depopulate the σ (N-N) bonding orbital, in either case leading to a weakening and elongation of the N-N bond. This bond activation is a critical step in reactions such as catalytic ammonia (B1221849) synthesis from hydrazine. Theoretical models can quantify this weakening by calculating changes in bond length, bond order, and vibrational frequency of the N-N stretching mode upon adsorption.

Conformational Analysis and Energetics

The flexibility of this compound arises from rotation around its single bonds, primarily the C-C and N-N bonds. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers that separate them.

Like unsubstituted hydrazine, this compound exhibits a rotational barrier around the N-N bond. princeton.edunih.gov The rotation is not free, and the molecule passes through higher-energy transition states as it moves between more stable, lower-energy conformations. nih.gov For hydrazine, the most stable conformation is the gauche form, where the lone pairs on the adjacent nitrogen atoms are roughly perpendicular to each other.

In addition to bond rotation, nitrogen inversion—the rapid pyramidal flipping of the geometry at a nitrogen atom—is another dynamic process. This inversion also has an associated energy barrier and contributes to the conformational landscape of the molecule.

Table 3: Comparison of Rotational Barriers Note: Values for this compound are estimated to be higher than those for hydrazine due to steric effects.

| Molecule | Rotational Barrier around N-N Bond (kcal/mol) | Most Stable Conformation |

|---|---|---|

| Hydrazine (N₂H₄) | ~6-10 princeton.edu | Gauche |

| This compound | >10 (Estimated) | Gauche (with alkyl group oriented to minimize steric strain) |

The primary influence of the 3,3-dimethylbutyl substituent on the conformation of the hydrazine moiety is steric repulsion. This bulky group will sterically disfavor any conformation where it is brought into close proximity with the substituents on the other nitrogen atom.

Computational potential energy surface scans can be performed by systematically rotating the dihedral angles of the molecule to map out the energies of all possible conformations. For this compound, these calculations would likely show that the most stable conformers are those where the bulky alkyl group is positioned to maximize its distance from the other nitrogen's lone pair and hydrogen atoms. This steric control dictates the predominant shape of the molecule in its ground state and influences which "face" of the molecule is more accessible for chemical reactions.

Reaction Pathway Energetics and Transition State Theory

Transition state theory is a fundamental concept used to explain the rates of chemical reactions by examining the activated complex at the saddle point of a potential energy surface. uni-bonn.de Computational chemistry provides powerful tools to map these surfaces, identify transition states, and calculate the energy barriers associated with a reaction.

Elucidation of Reaction Mechanisms (e.g., Hydrazone Formation, Decomposition)

Computational studies are instrumental in elucidating the step-by-step mechanisms of reactions involving hydrazine derivatives.

Hydrazone Formation: The formation of hydrazones from the reaction of a hydrazine with an aldehyde or ketone is a well-studied process. The generally accepted mechanism involves a proton-catalyzed nucleophilic attack by the hydrazine on the carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to form the hydrazone. Quantum chemical calculations can model each step of this pathway, identifying intermediates and transition states to determine the reaction's energetic feasibility.

Decomposition: The decomposition of hydrazine is a critical area of study, particularly for its use as a propellant. Computational investigations into hydrazine decomposition on catalytic surfaces, such as Iridium (111), have shown that the reaction can proceed through several mechanisms. A preferential pathway often begins with the initial scission of the N-N bond, followed by dehydrogenation assisted by co-adsorbed amino groups, ultimately producing ammonia and nitrogen gas. For substituted hydrazines, ozonation has been studied computationally, revealing pathways that involve hydrogen abstraction from the amine group by ozone, leading to the formation of various intermediates and products.

Prediction of Kinetic and Thermodynamic Parameters

Computational methods allow for the prediction of key parameters that govern the speed and spontaneity of reactions.

Kinetic Parameters: By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) for a reaction can be determined. This, in conjunction with transition state theory, allows for the calculation of reaction rate constants. For the thermal decomposition of hydrazine, for example, isoconversional methods applied to thermogravimetric data have been used to determine kinetic parameters like activation energy and the pre-exponential factor under different atmospheres. Similar computational approaches could be applied to this compound to predict its thermal stability and decomposition kinetics.

Thermodynamic Parameters: Quantum chemical calculations, such as the G4 composite method, are used to derive high-accuracy gas-phase enthalpies of formation for hydrazine and its derivatives. These thermodynamic values are crucial for understanding the energy changes associated with chemical reactions, such as combustion or decomposition.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides insights into the dynamic behavior of substances at a molecular level. For instance, MD simulations have been employed to investigate the influence of hydrazine on the microstructure and dynamic properties of water in the high-pressure, high-temperature environment of pressurized water reactors. Such simulations can reveal how the addition of a solute like this compound might affect a solvent's properties. MD simulations are also used to understand how flexible molecules, like hydrazine derivatives, might bind to biological targets such as enzymes, by exploring different conformations and binding poses.

Quantum Chemical Calculations of Bond Dissociation Energies

The strength of a chemical bond is quantified by its bond dissociation energy (BDE), which is the energy required to break the bond homolytically. Quantum chemical calculations, particularly those using density functional theory (DFT), are widely used to predict BDEs. For hydrazine derivatives, the N-N bond is of particular interest. Studies have employed various high-level ab initio and DFT methods to calculate the N-N BDEs for a range of organonitrogen compounds. For example, the M05-2X DFT functional has been shown to provide accurate results for N-N BDEs in hydrazine derivatives. These calculations help in understanding the stability of these compounds and predicting their chemical reactivity, as a weaker N-N bond might suggest a lower temperature for thermal decomposition.

Spectroscopic Properties Prediction and Interpretation (beyond basic identification)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, going beyond simple identification to provide a deeper understanding of molecular structure and electronic properties. DFT calculations are frequently used to predict vibrational (IR and Raman) and electronic (UV-Vis) spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. By comparing computationally predicted spectra with experimental results, researchers can confirm molecular structures, assign specific spectral bands to vibrational modes or electronic transitions, and gain insight into the electronic structure of the molecule. For example, theoretical studies on triazine-based hydrazone derivatives have successfully correlated DFT-calculated geometric parameters and spectroscopic properties with experimental data from X-ray diffraction and various spectroscopic techniques.

Applications of 3,3 Dimethylbutyl Hydrazine As a Chemical Reagent in Organic Synthesis

Utilization in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. (3,3-Dimethylbutyl)hydrazine serves as a key building block for several important classes of heterocycles.

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles. youtube.commdpi.com this compound, acting as a bis-nucleophile, reacts with 1,3-dicarbonyl compounds, such as β-diketones, to form pyrazole (B372694) derivatives. This reaction, often referred to as the Knorr pyrazole synthesis, proceeds through a cyclocondensation mechanism. youtube.comhilarispublisher.com

The mechanism involves the initial formation of a hydrazone by the reaction of one of the nitrogen atoms of this compound with one of the carbonyl groups of the 1,3-dicarbonyl compound. youtube.com This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to a dihydroxypyrazolidine intermediate. researchgate.net Subsequent dehydration of this intermediate yields the stable aromatic pyrazole ring. youtube.comresearchgate.net The regioselectivity of the reaction, determining the substitution pattern on the pyrazole ring, is influenced by the reaction conditions and the nature of the substituents on both the hydrazine (B178648) and the dicarbonyl compound. mdpi.com

Table 1: Synthesis of Pyrazole Derivatives using this compound

| 1,3-Dicarbonyl Compound | This compound | Resulting Pyrazole Derivative |

|---|---|---|

| Acetylacetone | This compound | 1-(3,3-Dimethylbutyl)-3,5-dimethyl-1H-pyrazole |

| Benzoylacetone | This compound | 1-(3,3-Dimethylbutyl)-3-methyl-5-phenyl-1H-pyrazole |

This compound is a precursor for the synthesis of triazole and oxadiazole heterocycles. The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of N,N'-diacylhydrazines, which can be prepared from this compound. biointerfaceresearch.com Another common route involves the oxidative cyclization of hydrazones, which are formed by the condensation of acylhydrazides with aldehydes. biointerfaceresearch.com While direct reactions with this compound are less common, it can be converted to the corresponding acylhydrazide, which then serves as the key intermediate.

For the formation of 1,2,4-triazoles, a common method involves the reaction of an acylhydrazide with a thioimidate or by the cyclization of thiosemicarbazides derived from the corresponding hydrazide. nih.gov For instance, the reaction of an acid hydrazide with phenyl isothiocyanate yields a thiosemicarbazide, which upon treatment with an alkaline medium, cyclizes to form a 1,2,4-triazole-3-thiol. nih.gov

Table 2: Precursors for Triazole and Oxadiazole Synthesis Derived from this compound

| Precursor Derived from this compound | Reagent | Heterocyclic Product |

|---|---|---|

| N-(3,3-Dimethylbutyl)acylhydrazide | Aldehyde (oxidative cyclization) | 2-Substituted-5-alkyl-1,3,4-oxadiazole |

Indazoles, bicyclic heteroaromatic compounds, can be synthesized using substituted hydrazines like this compound. A well-known method for indole (B1671886) synthesis, the Fischer indole synthesis, can be adapted for the synthesis of indazoles. nih.govwikipedia.org This reaction involves the acid-catalyzed reaction of a substituted hydrazine with a ketone or aldehyde bearing an ortho-formyl or ortho-acyl group on an aromatic ring. nih.gov

The mechanism begins with the formation of a hydrazone, which then undergoes a youtube.comyoutube.com-sigmatropic rearrangement (the Fischer rearrangement) to form a di-imine intermediate. nih.govwikipedia.org Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the indazole ring. The use of this compound in this reaction would lead to the formation of N-1 substituted indazole derivatives.

Table 3: Indazole Synthesis via Fischer-type Reaction

| Starting Material | This compound | Resulting Indazole Derivative |

|---|---|---|

| 2-Fluorobenzaldehyde | This compound | 1-(3,3-Dimethylbutyl)-1H-indazole |

The reactivity of this compound allows for its use in the synthesis of a variety of other nitrogen-containing heterocycles. nih.gov For example, it can be used in multicomponent reactions to generate complex heterocyclic scaffolds. mdpi.com The presence of two nucleophilic nitrogen atoms allows it to react with various electrophiles to form five- or six-membered rings. These reactions often proceed in a one-pot manner, providing an efficient route to diverse heterocyclic libraries. mdpi.com

Role in Carbon-Nitrogen Bond Formation Reactions

This compound plays a significant role in the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in organic synthesis. tcichemicals.comnih.gov The nucleophilic nature of the hydrazine allows it to participate in various coupling reactions. For instance, it can be used in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives. tcichemicals.com

These reactions typically involve the coupling of an aryl halide or triflate with the hydrazine in the presence of a palladium or copper catalyst and a base. The (3,3-dimethylbutyl) group can influence the reactivity and solubility of the resulting products.

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a versatile precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. organic-chemistry.org The heterocyclic motifs synthesized from this reagent, such as pyrazoles and indazoles, are common scaffolds in biologically active compounds. hilarispublisher.comnih.gov The (3,3-dimethylbutyl) substituent can impart desirable lipophilic properties to the final molecule, potentially enhancing its biological activity or pharmacokinetic profile. The ability to introduce this bulky alkyl group at a specific position in a heterocyclic ring makes it a valuable tool for medicinal chemists in lead optimization. organic-chemistry.org

Derivatization for Advanced Analytical Chemistry (beyond basic identification)

Hydrazine-based reagents are widely used in analytical chemistry for the derivatization of carbonyl compounds. The reaction forms a stable hydrazone derivative, which can enhance detectability for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.netresearchgate.net Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) are employed because the resulting hydrazones have strong chromophores for UV-Vis detection or are easily ionizable for mass spectrometry, improving sensitivity and detection limits. nih.gov

Despite the general utility of hydrazines in this field, there is no specific information available in the searched literature detailing the use of this compound as a derivatizing agent for advanced analytical purposes.

Advanced Analytical Methodologies for Mechanistic Studies and Reaction Monitoring

Chromatographic Techniques for Reaction Mixture Analysis

Chromatography is an essential tool for separating and analyzing the complex mixtures typically generated during the synthesis and reaction of alkylhydrazines. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a preferred technique for monitoring the progress of reactions involving (3,3-Dimethylbutyl)hydrazine, particularly due to the polar nature of hydrazines. researchgate.nethelixchrom.com Direct analysis of these compounds can be challenging as they often lack a strong chromophore for UV detection and exhibit poor retention on traditional reversed-phase columns. helixchrom.comscribd.com

To overcome these challenges, several strategies are employed:

Derivatization: Pre-column or in-situ derivatization is a common approach to enhance detectability and improve chromatographic behavior. scribd.comgoogle.com Aldehydes and ketones, such as p-anisaldehyde or 2-hydroxy-1-naphthaldehyde, react with the hydrazine (B178648) moiety to form hydrazones. scribd.comnih.gov These derivatives are typically larger, less polar, and possess strong chromophores, making them suitable for UV-Visible or fluorescence detection. scribd.comgoogle.com

Advanced Column Chemistries: The use of mixed-mode or ion-exchange columns can facilitate the retention of polar compounds like this compound without derivatization. helixchrom.com For instance, a mixed-mode cation-exchange column can retain hydrazine compounds via an ion-exchange mechanism, allowing for their separation and analysis. helixchrom.com

Mass Spectrometric Detection: Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for the analysis of reaction mixtures. researchgate.netnih.gov This combination offers high sensitivity and selectivity, allowing for the quantification of hydrazine derivatives even in complex matrices and confirming the identity of reactants, products, and impurities based on their mass-to-charge ratio. nih.govstudylib.net

The progress of a reaction, such as the formation of a hydrazone from this compound and an aldehyde, can be monitored by taking aliquots from the reaction mixture at various time intervals and analyzing them by HPLC. The disappearance of the starting materials and the appearance of the product peak can be quantified to determine reaction kinetics and endpoint.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Mixed-Mode Cation-Exchange (e.g., Coresep 100) | Retention of polar hydrazine without derivatization. | helixchrom.com |

| Mobile Phase | Isocratic; Water/Acetonitrile with Formic Acid | MS-compatible separation of derivatized hydrazine. | nih.gov |

| Derivatizing Agent | p-Anisaldehyde | Forms a stable, UV-active hydrazone for detection. | nih.gov |

| Detector | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and specificity for quantification. | nih.gov |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is highly effective for the analysis of volatile intermediates and byproducts in reactions involving this compound. mdpi.comresearchgate.net Direct GC analysis of alkylhydrazines is challenging due to their high reactivity, polarity, and potential for thermal instability, which can lead to strong peak tailing and interactions with the column. researchgate.netresearchgate.net

Derivatization is a crucial step to make these compounds amenable to GC analysis. rsc.orgnih.gov This process converts the polar hydrazine into a more volatile and thermally stable derivative. nih.gov Common derivatizing agents include ketones like acetone (B3395972), which react with hydrazines to form the corresponding azine. nih.govresearchgate.net This approach has been successfully used for the trace analysis of hydrazine in various matrices. researchgate.net

The analysis of a reaction mixture would involve:

Sample Preparation: An aliquot of the reaction mixture is treated with a derivatizing agent (e.g., acetone in an acidic medium). researchgate.netchromforum.org

Injection and Separation: The derivatized sample is injected into the GC, where the volatile components are separated based on their boiling points and interaction with the stationary phase.

Detection and Identification: A mass spectrometer detects the separated components. The resulting mass spectra provide fragmentation patterns that act as a "fingerprint" for each compound, allowing for the unambiguous identification of volatile intermediates, byproducts, and unreacted starting materials. mdpi.comresearchgate.net

This technique is invaluable for mechanistic studies, as it can identify transient or low-concentration species that provide clues about the reaction pathway. acs.org

| Derivatizing Agent | Derivative Formed | Key Advantages | Reference |

|---|---|---|---|

| Acetone | Azine | Readily available, rapid reaction, forms a stable derivative suitable for headspace GC-MS. | nih.govresearchgate.net |

| Pentafluorobenzaldehyde | Hydrazone | Creates a derivative with high electron affinity, suitable for sensitive Electron Capture Detection (ECD). | rsc.org |

| Ethylchloroformate | Carbazate | Effective for simultaneous analysis of various hydrazines. | rsc.org |

Advanced Spectroscopic Methods for Structural Elucidation of Reaction Products and Intermediates

While chromatography separates reaction components, spectroscopy provides the detailed structural information needed to identify them. Advanced spectroscopic methods are indispensable for the complete characterization of the products and intermediates derived from this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides fundamental information, multi-dimensional NMR experiments are often required to unambiguously determine the complex structures of reaction products and intermediates of this compound. nih.govmdpi.com

Key 2D NMR techniques and their applications include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, which helps in piecing together fragments of the molecule by showing which protons are adjacent to each other. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of proton signals to their corresponding carbons. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, which is essential for determining stereochemistry and identifying conformational isomers. nih.govresearchgate.net

These techniques, often used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of newly synthesized compounds and identifying impurities or unexpected byproducts. researchgate.netnottingham.ac.uk

| Experiment | Information Provided | Application in Structural Elucidation |

|---|---|---|

| COSY | ¹H-¹H spin-spin coupling networks | Identifies adjacent protons, establishing connectivity within alkyl chains and aromatic rings. |

| HSQC | Direct ¹H-¹³C correlations | Assigns each proton to its attached carbon atom. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects different spin systems, confirms the position of quaternary carbons and heteroatoms. |

| NOESY | ¹H-¹H spatial proximity (through-space) | Determines stereochemistry and conformational preferences (e.g., E/Z isomers around an imine bond). |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). acs.org This precision allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown reaction products or transient intermediates. acs.org

In the context of studying this compound reactions, HRMS can:

Confirm Product Identity: By comparing the experimentally measured exact mass with the calculated mass for a proposed structure, HRMS can confirm the elemental formula of the final product with a high degree of confidence. acs.org

Identify Intermediates: During reaction monitoring, HRMS can detect the presence of short-lived or low-concentration intermediates. mdpi.com Determining the elemental formula of these species provides crucial evidence for proposing a plausible reaction mechanism. acs.org

Analyze Fragmentation Patterns: In tandem MS (MS/MS) experiments, a specific ion (e.g., the molecular ion of an intermediate) is isolated and fragmented. Analyzing the exact masses of the resulting fragments helps to piece together the structure of the precursor ion, offering deeper mechanistic insights. mdpi.com

For example, if a reaction is suspected to proceed through an N-acylated intermediate, HRMS could detect an ion whose exact mass corresponds to the elemental formula of this proposed species, thereby supporting the hypothesized mechanism.

| Proposed Formula | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) | Conclusion |

|---|---|---|---|---|

| C₁₃H₂₀N₂O | 220.15756 | 220.15731 | -1.14 | The measured mass is consistent with the proposed elemental formula. |

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to changes in chemical bonding and are therefore excellent for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups. acs.orgspectroscopyonline.com

FT-IR and Raman spectroscopy are often used together as they provide complementary information due to different selection rules:

FT-IR Spectroscopy: Detects vibrations that result in a change in the molecule's dipole moment. It is particularly sensitive to polar functional groups like N-H, C=O, and O-H. spectroscopyonline.comyoutube.com In a reaction forming a hydrazone from this compound, FT-IR would clearly show the disappearance of the N-H stretching bands of the hydrazine and the C=O stretching band of the carbonyl compound, along with the appearance of a C=N stretching band for the hydrazone product. mdpi.com

Raman Spectroscopy: Detects vibrations that cause a change in the polarizability of the molecule. It is particularly effective for analyzing non-polar, symmetric bonds such as C-C, C=C, and N-N. spectroscopyonline.comresearchgate.net It can be used to monitor changes in the carbon backbone or the N-N bond during a reaction. acs.orgresearchgate.net

By tracking the characteristic vibrational frequencies of functional groups, these techniques provide a real-time or quasi-real-time view of the chemical transformations occurring in the reaction vessel. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique (FT-IR/Raman) |

|---|---|---|---|

| N-H (Hydrazine) | Stretching | 3200 - 3400 | FT-IR |

| N-H (Hydrazine) | Scissoring/Bending | 1580 - 1650 | FT-IR |

| C=O (Aldehyde/Ketone) | Stretching | 1680 - 1740 | FT-IR (Strong), Raman (Weak) |

| C=N (Hydrazone) | Stretching | 1620 - 1690 | FT-IR, Raman |

| N-N (Hydrazine) | Stretching | 1050 - 1150 | Raman (Strong), FT-IR (Weak) |

Electrochemical Methods for Reactivity and RedOx Studies

The electrochemical oxidation of hydrazine and its derivatives at various electrode surfaces is a well-studied area, often revealing complex reaction pathways involving the transfer of multiple electrons and protons. The general mechanism for the anodic oxidation of monosubstituted alkylhydrazines (R-NH-NH₂) can be generalized to proceed through a series of steps, often initiated by the transfer of an electron to form a radical cation. The specific potential at which this oxidation occurs and the subsequent reaction pathways are influenced by factors such as the pH of the solution, the nature of the electrode material, and the steric and electronic properties of the alkyl substituent.

For a bulky alkyl group like 3,3-dimethylbutyl, steric hindrance would likely play a significant role in the electrochemical behavior. This bulkiness can affect the adsorption of the molecule onto the electrode surface, which is often a key step in the electron transfer process. It may also influence the stability of reaction intermediates.

Table 1: Comparative Cyclic Voltammetry Data for the Oxidation of Alkylhydrazines

This table outlines the expected peak potentials for the anodic oxidation of various monosubstituted alkylhydrazines. The oxidation potential is a key indicator of how easily a compound can be oxidized. A lower positive potential suggests an easier oxidation. The data would be recorded using a standard three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode) in a buffered aqueous solution.

| Compound Name | Alkyl Substituent | Anodic Peak Potential (Epa vs. Ag/AgCl) [V] |

| Methylhydrazine | -CH₃ | +0.45 |

| Ethylhydrazine | -CH₂CH₃ | +0.42 |

| Propylhydrazine | -CH₂CH₂CH₃ | +0.40 |

| tert-Butylhydrazine (B1221602) | -C(CH₃)₃ | +0.38 |

| This compound | -CH₂CH₂C(CH₃)₃ | +0.37 (Estimated) |

Note: The data for Methylhydrazine, Ethylhydrazine, Propylhydrazine, and tert-Butylhydrazine are representative values based on known trends. The value for this compound is an estimation based on the expected electron-donating effect of the bulky alkyl group, which would make oxidation slightly easier (occur at a lower potential) compared to smaller alkyl groups.

Table 2: Controlled Potential Electrolysis Data for Alkylhydrazine Oxidation

This table summarizes the results that might be obtained from controlled potential electrolysis experiments. This technique helps to determine the total number of electrons transferred per molecule ('n' value) during the complete oxidation and can be used to identify the major products.

| Compound Name | Applied Potential (V vs. Ag/AgCl) | 'n' value (electrons/molecule) | Major Products |

| Methylhydrazine | +0.60 | 4 | N₂, CH₃OH |

| Ethylhydrazine | +0.60 | 4 | N₂, CH₃CHO, CH₃COOH |

| Propylhydrazine | +0.60 | 4 | N₂, C₂H₅CHO, C₂H₅COOH |

| tert-Butylhydrazine | +0.55 | 4 | N₂, (CH₃)₂CO, (CH₃)₃COH |

| This compound | +0.55 (Estimated) | 4 (Expected) | N₂, (CH₃)₃CCHO, (CH₃)₃CCH₂OH |

Note: The 'n' value and products for the known alkylhydrazines are based on established oxidation mechanisms. The data for this compound are projected based on these known pathways, where the alkyl group is oxidized to corresponding aldehydes, ketones, or alcohols, and the hydrazine moiety is converted to nitrogen gas.

The electrochemical methods described provide a framework for the detailed study of the reactivity and redox behavior of this compound. While specific experimental data for this compound is not currently available, the analysis of structurally similar compounds allows for informed predictions about its electrochemical properties. Such studies are crucial for understanding its stability, potential reaction pathways, and for developing analytical methods for its detection and quantification.

Chemical Degradation and Environmental Transformation Mechanisms of 3,3 Dimethylbutyl Hydrazine

Oxidative Degradation Pathways (Chemical Mechanisms)

The oxidation of hydrazines, including (3,3-Dimethylbutyl)hydrazine, is a primary degradation pathway in the environment, particularly in the presence of oxygen and catalysts. The chemical mechanisms involved often proceed through radical intermediates.

In aqueous systems, the degradation of hydrazine (B178648) is primarily a four-electron oxidation process that converts it to nitrogen gas (N₂) with oxygen as the oxidant. researchgate.net This reaction is generally slow in pure water but is significantly accelerated by the presence of metal ions, such as Cu(II), which act as catalysts. researchgate.net The oxidation process can be initiated by a one-electron oxidation step, leading to the formation of a hydrazyl radical. researchgate.netnih.gov The formation of these radical species is a critical step that can lead to various degradation products.

For substituted hydrazines like this compound, oxidation can be initiated by hydrogen abstraction from either the amine (-NH₂) group or the alkyl chain. nih.gov Studies on analogous compounds, such as unsymmetrical dimethylhydrazine (UDMH), show that oxidation of the amine group can lead to the formation of nitrosamines like N-nitrosodimethylamine (NDMA) if nitrite is present. nih.gov Research on the oxidation of t-butylhydrazine, a structural analog, indicates that the process can lead to the cleavage of the carbon-nitrogen bond, yielding nitrogen gas and t-butyl alcohol as the main products. rsc.org

Table 1: Key Aspects of Oxidative Degradation of Hydrazines

| Feature | Description | Relevant Analogs |

| Primary Oxidant | Molecular Oxygen (O₂) | Hydrazine researchgate.net |

| Key Intermediates | Hydrazyl radicals, Nitrogen-centered radicals | Hydralazine, Isoniazid nih.gov |

| Catalysts | Metal ions (e.g., Cu²⁺), Phosphate ions | Hydrazine researchgate.net |

| Initiation Step | One-electron oxidation or Hydrogen abstraction | UDMH nih.gov |

| Potential Products | Nitrogen gas (N₂), Ammonia (B1221849) (NH₃), Alcohols | t-Butylhydrazine, Hydrazine researchgate.netrsc.org |

| Influencing Factors | pH, Presence of catalysts, Oxygen availability | Hydrazine researchgate.net |

Hydrolytic Stability and Decomposition Kinetics

Hydrolysis refers to the reaction of a compound with water. For hydrazine and its alkyl derivatives, true hydrolysis (cleavage of the N-N or C-N bond by water alone) is not a significant degradation pathway under typical environmental conditions. Hydrazines are generally considered to be hydrolytically stable.

However, the term "decomposition in aqueous solution" often encompasses reactions with dissolved species, primarily dissolved oxygen. The stability of hydrazine in water is highly dependent on the presence of oxidants. researchgate.net In deoxygenated water and under acidic conditions, hydrazine solutions are stable. researchgate.net The decomposition observed in aerobic aqueous solutions is primarily oxidative degradation, as discussed in the previous section.

The kinetics of thermal decomposition have been studied for hydrazine. In sealed systems, highly purified liquid hydrazine is significantly more stable than propellant-grade hydrazine, which contains impurities that can catalyze decomposition. dtic.mil Kinetic studies of hydrazine's thermal decomposition in both inert (nitrogen) and oxygen atmospheres show that the presence of oxygen lowers the temperature at which decomposition begins and alters the kinetic parameters, indicating a different reaction mechanism. researchgate.net The decomposition can be strongly catalyzed by acids, particularly in the presence of metal surfaces. dtic.mil

Table 2: Factors Affecting Hydrazine Stability in Aqueous Solutions

| Factor | Effect on Stability | Mechanism |

| Oxygen | Decreases stability | Promotes oxidative degradation researchgate.net |

| pH | More stable at low pH | Protonation of the hydrazine reduces susceptibility to oxidation researchgate.net |

| Metal Ions (e.g., Cu²⁺) | Decrease stability | Catalyze oxidation by dissolved oxygen researchgate.net |

| Purity | Higher purity increases stability | Removal of catalytic impurities dtic.mil |

| Temperature | Decreases stability | Accelerates thermal and oxidative decomposition researchgate.net |

Photolytic Degradation Mechanisms

Photolytic degradation involves the breakdown of a chemical compound by absorbing light energy. Hydrazines can undergo photolysis, which typically involves the cleavage of the N-N bond. nih.govresearchgate.net This process can be direct, where the molecule itself absorbs a photon of sufficient energy, or indirect (photosensitized), where another molecule absorbs the light and transfers the energy to the hydrazine.

Recent research has focused on the photocatalytic cleavage of the N-N bond in hydrazines and hydrazides using visible light in the presence of a photocatalyst, such as a ruthenium(II) complex. nih.govresearchgate.net This process involves the oxidation of the hydrazine to a nitrogen radical cation, which then undergoes N-N bond scission. nih.gov Although this method is demonstrated under specific laboratory conditions, it highlights a potential environmental pathway in sunlit surface waters containing natural photosensitizers (like humic acids) and oxygen.

The photolysis of hydrazine has been studied at specific ultraviolet wavelengths, such as 206.2 nm. acs.org Such high-energy UV light is not environmentally relevant at the Earth's surface but demonstrates the molecule's susceptibility to photochemical decomposition. Hydrazines are also known to be precursors for radical formation under photochemical conditions, which can lead to a variety of subsequent reactions. rsc.org

For this compound, photolytic degradation in the environment would likely depend on its ability to absorb sunlight (direct photolysis) or its interaction with natural photosensitizers (indirect photolysis), leading primarily to the cleavage of the N-N bond.

Mechanistic Studies of Specific Degradation Products Formation (e.g., from N-N bond scission)

The cleavage of the N-N bond is a central feature in many hydrazine degradation pathways, leading to the formation of various products. The specific products formed depend on the degradation mechanism (oxidative, catalytic, photolytic) and the surrounding chemical environment.

In catalytic decomposition, the pathway can be highly selective. Depending on the catalyst and conditions, the decomposition of hydrazine can favor either N-H bond breaking to produce N₂ and H₂, or N-N bond scission to produce ammonia (NH₃). scielo.br The formation of ammonia is a significant transformation, as it has its own environmental implications.

Visible light photocatalysis has been shown to be an effective method for cleaving the N-N bonds of various N,N-disubstituted hydrazines, resulting in the formation of secondary amines. nih.govresearchgate.net Applying this to this compound, a potential product of N-N bond scission would be (3,3-Dimethylbutyl)amine.

Oxidative pathways can also lead to N-N bond cleavage. The oxidation of t-butylhydrazine yields t-butyl alcohol, which implies the cleavage of both the N-N and C-N bonds. rsc.org In the degradation of UDMH, products such as NDMA are formed through oxidation at the nitrogen atoms without immediate N-N scission, while other pathways are initiated by hydrogen abstraction. nih.gov This suggests that for this compound, degradation could be initiated at the alkyl chain or the hydrazine moiety, leading to different sets of intermediate and final products.

Table 3: Potential Degradation Products from this compound via N-N Bond Scission

| Degradation Pathway | Key Intermediate/Process | Potential Products |

| Catalytic Decomposition | Selective N-N bond cleavage on a catalyst surface | Ammonia, (3,3-Dimethylbutyl)amine |

| Photocatalysis | Nitrogen radical cation formation followed by scission | (3,3-Dimethylbutyl)amine nih.govresearchgate.net |

| Oxidative Degradation | Radical-mediated reactions | (3,3-Dimethylbutyl)amine, (3,3-Dimethylbutyl)alcohol, Nitrogen Gas |

Future Directions and Research Opportunities in 3,3 Dimethylbutyl Hydrazine Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For (3,3-Dimethylbutyl)hydrazine, a primary research focus will be the establishment of novel and sustainable synthetic routes that move beyond traditional methods, which often involve harsh reagents and generate significant waste.

One promising avenue is the exploration of biocatalytic methods. The use of enzymes, such as imine reductases (IREDs), has shown potential for the synthesis of various substituted hydrazines. nih.gov Future research could focus on identifying or engineering IREDs capable of accommodating the bulky 3,3-dimethylbutyl group for the reductive amination of corresponding carbonyl compounds. This enzymatic approach offers the benefits of high selectivity, mild reaction conditions, and reduced environmental impact.

Furthermore, the development of catalytic C-N bond-forming reactions represents another critical research direction. While methods for the synthesis of some bulky hydrazines like tert-butylhydrazine (B1221602) are established, often involving the reaction of a hydrazine (B178648) salt with the corresponding alcohol, these can require harsh conditions. google.com Future efforts could be directed towards developing catalytic systems, potentially based on transition metals, for the direct and selective amination of a 3,3-dimethylbutyl precursor.

The principles of green chemistry will be central to these developments. This includes the use of renewable starting materials, atom-economical reactions, and the minimization of hazardous waste. A comparative analysis of potential synthetic routes is presented in Table 1.

| Synthetic Route | Potential Advantages | Research Challenges |

| Biocatalytic Synthesis | High selectivity, mild conditions, environmentally friendly | Enzyme discovery and engineering for bulky substrates |

| Catalytic Amination | High efficiency, potential for scalability | Catalyst development, substrate activation |

| Improved Traditional Methods | Based on established chemistry | Reduction of waste, use of safer reagents |

Exploration of Undiscovered Reactivity and Reaction Mechanisms

The steric bulk of the 3,3-dimethylbutyl group is expected to significantly influence the reactivity of the hydrazine moiety. A key area of future research will be to systematically investigate and understand these steric effects on reaction outcomes and mechanisms.

The nucleophilicity of the nitrogen atoms in this compound will be a central point of investigation. Steric hindrance can modulate the accessibility of the lone pairs, potentially leading to altered reactivity in comparison to less hindered hydrazines. chemistrytalk.org Detailed kinetic studies of its reactions with various electrophiles will be crucial to quantify its nucleophilic character.

Furthermore, the steric hindrance is likely to influence the regioselectivity of reactions. For instance, in reactions with unsymmetrical electrophiles, the bulky substituent could direct the reaction to the less hindered nitrogen atom. This could be exploited for the selective synthesis of complex molecules.

The formation of hydrazones from this compound and carbonyl compounds is another area ripe for exploration. The steric bulk may affect the rate of formation and the stability of the resulting hydrazones. Understanding these effects will be important for the application of these derivatives in subsequent reactions, such as the Wolff-Kishner reduction or as precursors to heterocyclic compounds.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling will be instrumental in several key areas.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic structure of this compound. These calculations can provide insights into bond lengths, bond angles, and the distribution of electron density, which are fundamental to understanding its reactivity.

Furthermore, computational models can be used to study the transition states of reactions involving this compound. This will allow for the prediction of reaction pathways and the elucidation of reaction mechanisms. For instance, modeling the reaction with different electrophiles can help to predict the regioselectivity and the activation energies, providing a theoretical basis for experimental observations.

Molecular dynamics simulations can be used to study the conformational preferences of this compound and its derivatives. The bulky 3,3-dimethylbutyl group can restrict bond rotations, leading to specific preferred conformations that can influence reactivity. Understanding these conformational dynamics will be crucial for designing selective reactions. The impact of steric hindrance on molecular conformation and reactivity is a well-established principle in organic chemistry. fiveable.me

Innovative Applications as a Reagent in Complex Synthesis

The unique steric properties of this compound can be harnessed for innovative applications as a reagent in the synthesis of complex organic molecules. Its bulky nature can be exploited to control stereoselectivity in asymmetric synthesis.

For example, this compound could be used as a chiral auxiliary. By attaching it to a prochiral molecule, the steric bulk of the 3,3-dimethylbutyl group could direct the approach of a reagent to one face of the molecule, leading to the formation of a single enantiomer. After the reaction, the auxiliary can be cleaved to yield the desired chiral product.

Moreover, this compound can be used in the synthesis of sterically encumbered heterocyclic compounds. The bulky substituent can act as a "protecting group" for one of the nitrogen atoms, allowing for selective functionalization of the other. This could open up new avenues for the synthesis of novel pharmacologically active compounds. For instance, tert-butylhydrazine is a known precursor for the synthesis of various pyrazole (B372694) derivatives. sigmaaldrich.comfishersci.comchemicalbook.comsigmaaldrich.com

Integration of this compound Chemistry with Emerging Fields of Organic Chemistry

The chemistry of this compound can be integrated with several emerging fields of organic chemistry to open up new research frontiers.

One such area is organocatalysis. The hydrazine moiety can be incorporated into novel organocatalyst scaffolds. The steric bulk of the 3,3-dimethylbutyl group could play a crucial role in creating a specific chiral environment around the catalytic center, leading to high enantioselectivity in catalyzed reactions.

Another emerging field is flow chemistry. The development of continuous flow processes for the synthesis and reactions of this compound could offer advantages in terms of safety, efficiency, and scalability. The controlled reaction conditions in a flow reactor could also allow for the exploration of new reaction pathways that are not accessible under batch conditions.

Finally, the unique properties of this compound could find applications in materials science. For example, it could be used as a building block for the synthesis of novel polymers or functional materials with tailored properties. The bulky substituent could influence the packing and morphology of these materials, leading to unique physical and chemical characteristics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (3,3-Dimethylbutyl)hydrazine, and how is its structural integrity verified?

- Answer: The synthesis typically involves the condensation of 3,3-dimethylbutyraldehyde with hydrazine hydrate in a polar solvent (e.g., ethanol) under reflux conditions. Post-synthesis, purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., NH2 protons at δ 2.5–3.5 ppm and CH2 groups in the aliphatic region), infrared (IR) spectroscopy (N-H stretches ~3300 cm<sup>−1</sup>), and mass spectrometry (molecular ion peak matching the expected molecular weight) .

Q. How can researchers evaluate the stability of this compound under varying environmental conditions?

- Answer: Accelerated stability studies are conducted by exposing the compound to stressors such as elevated temperatures (40–60°C), humidity (75% RH), and UV light. Degradation is monitored using thin-layer chromatography (TLC) for byproduct detection, HPLC for quantitative analysis, and UV-Vis spectroscopy to track absorbance changes. Storage recommendations include inert atmospheres (N2 or Ar) and desiccants to mitigate oxidation and hydrolysis .

Q. What are the primary degradation pathways of this compound, and how are its degradation products characterized?

- Answer: Common degradation pathways include oxidation to azobenzenes or nitroso derivatives and hydrolysis to hydrazones. Oxidation products are identified via LC-MS and <sup>13</sup>C NMR, while hydrolysis products are isolated using column chromatography and characterized via X-ray crystallography or high-resolution mass spectrometry (HRMS). Comparative studies with model compounds (e.g., phenylhydrazine derivatives) aid in mechanistic elucidation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer: DFT models (e.g., B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (FMOs) to identify electron-rich regions susceptible to electrophilic attack. Solvent effects are incorporated using the polarizable continuum model (PCM). Experimental validation involves kinetic studies under varying pH and temperature, with rate constants compared to computational predictions .

Q. What strategies resolve discrepancies in reported reaction yields for this compound derivatives?

- Answer: Design of experiments (DoE) methodologies, such as factorial designs, systematically test variables (e.g., solvent polarity, catalyst loading). Byproduct analysis via LC-MS/MS identifies competing reaction pathways (e.g., dimerization). Reproducibility is ensured by adhering to standardized protocols, such as those for hydrazone formation (e.g., reflux in ethanol with stoichiometric aldehyde) .

Q. How do intermolecular interactions influence the crystallographic packing of this compound derivatives?

- Answer: Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen-bonding networks (N-H⋯O/N) and van der Waals interactions. Hirshfeld surface analysis quantifies interaction contributions (e.g., % H-bonding vs. π-stacking). Comparative studies with analogs (e.g., 3,4-dichlorophenylhydrazine) highlight steric effects from the dimethylbutyl group on lattice energy .

Q. What in vitro assays are suitable for probing the biological activity of this compound derivatives?

- Answer: Cytotoxicity is evaluated via MTT assays using cancer cell lines (e.g., HeLa, MCF-7). Antimicrobial activity is tested via broth microdilution (MIC determination). Mechanistic studies employ fluorescence microscopy for apoptosis detection and Western blotting for protein expression analysis. Positive controls (e.g., cisplatin for cytotoxicity) ensure assay validity .

Methodological Notes

- Synthesis Optimization: For scale-up, replace ethanol with methanol to reduce reflux time, and employ Dean-Stark traps for azeotropic water removal .

- Data Contradictions: Conflicting spectral data (e.g., NMR shifts) may arise from solvent polarity or impurities; replicate analyses using deuterated DMSO or CDCl3 for consistency .

- Advanced Characterization: Pair HRMS with ion mobility spectrometry (IMS) to distinguish isomeric byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.